

Physical and chemical properties of 2-Propyl-1,3,2-benzodioxaborole.

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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

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An In-depth Technical Guide to 2-Propyl-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Propyl-1,3,2-benzodioxaborole**, also known as catechol propylboronate. The document details its molecular structure, physicochemical data, synthesis and purification protocols, reactivity, and its emerging role in medicinal chemistry.

Core Physical and Chemical Properties

2-Propyl-1,3,2-benzodioxaborole is an organoboron compound featuring a propyl group attached to a 1,3,2-benzodioxaborole ring system.^[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis and a scaffold of interest in drug discovery.^[1]

Physicochemical Data

A summary of the key quantitative data for **2-Propyl-1,3,2-benzodioxaborole** is presented in the table below. It is important to note that while some physical properties like boiling point and density have been reported, a definitive experimental melting point is not readily available in the reviewed literature.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ BO ₂	[1]
Molecular Weight	161.99 g/mol	[1]
IUPAC Name	2-propyl-1,3,2-benzodioxaborole	[2]
CAS Number	40218-49-3	[1]
Boiling Point	73 °C @ 1 mbar	[3]
Density	1.052 g/cm ³	
InChI Key	VIKLNEIFCBHZLL-UHFFFAOYSA-N	[2]
Purity	Typically ≥95%	[2]
Storage Temperature	Freezer (2-8°C recommended)	[2]

Synthesis and Purification

The primary synthetic route to **2-Propyl-1,3,2-benzodioxaborole** involves the condensation reaction between n-propylboronic acid and catechol. This is a dehydration reaction that often requires azeotropic distillation to remove water and drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Propyl-1,3,2-benzodioxaborole

While a highly detailed, step-by-step protocol for this specific molecule is not widely published, the following general procedure is based on established methods for the synthesis of similar catecholborane esters.

Materials:

- n-Propylboronic acid
- Catechol

- Toluene (or another suitable solvent for azeotropic water removal)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

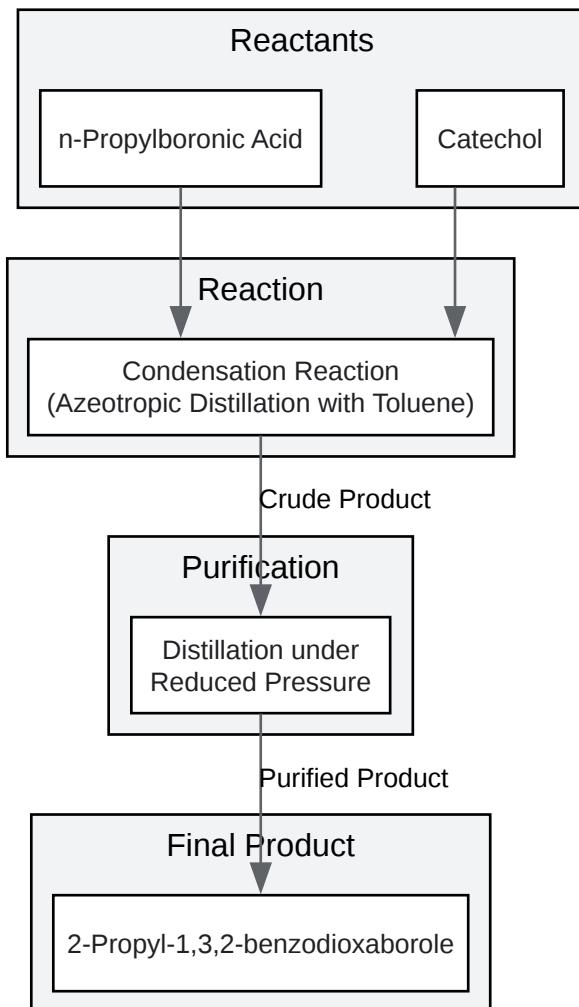
- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add equimolar amounts of n-propylboronic acid and catechol.
- Add a suitable volume of toluene to facilitate azeotropic removal of water.
- Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure.^[3] A reported condition for a similar compound is 73 °C at 1 mbar.^[3]
- The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy.

The synthesis workflow can be visualized as follows:

Synthesis Workflow of 2-Propyl-1,3,2-benzodioxaborole



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Caption: A flowchart illustrating the key stages in the synthesis of **2-Propyl-1,3,2-benzodioxaborole**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of **2-Propyl-1,3,2-benzodioxaborole**. While specific spectral data for this compound is not readily available in the reviewed literature, the expected chemical shifts can be inferred from the analysis of similar structures.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the boron atom) and the aromatic protons of the catechol ring (typically in the range of 6.8-7.2 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the propyl group and the aromatic carbons of the benzodioxaborole moiety. The carbon atom attached to boron may show broadening due to the quadrupolar nature of the boron nucleus.^[4]
- ^{11}B NMR: Boron-11 NMR spectroscopy is particularly useful for characterizing organoboron compounds. For tricoordinate boronic esters like **2-Propyl-1,3,2-benzodioxaborole**, the ^{11}B chemical shift is expected to be in the range of +20 to +35 ppm relative to $\text{BF}_3\cdot\text{OEt}_2$.^[5]

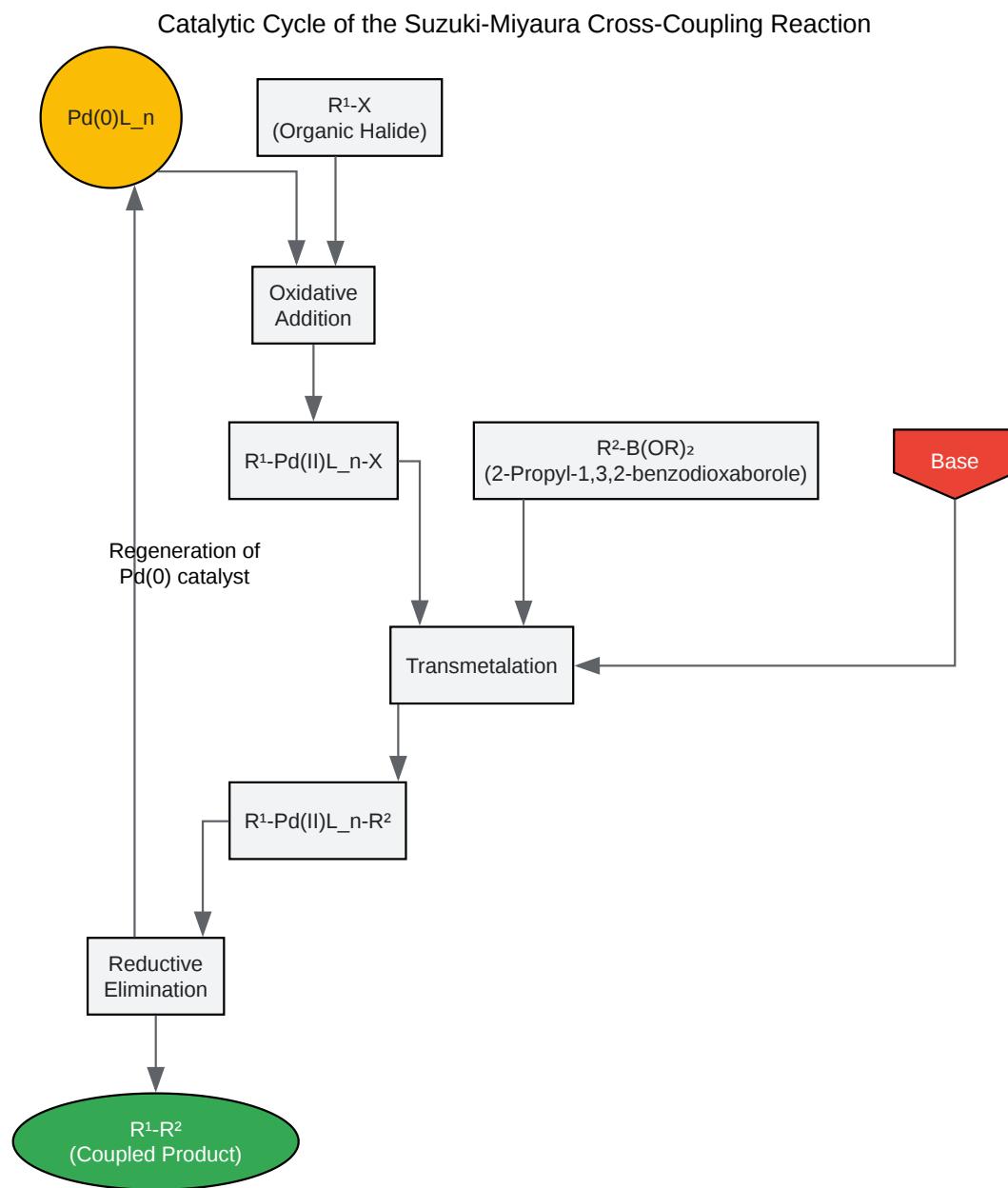
Chemical Reactivity and Applications in Organic Synthesis

The reactivity of **2-Propyl-1,3,2-benzodioxaborole** is dominated by the electrophilic nature of the boron atom. This makes it susceptible to nucleophilic attack and a key participant in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

2-Propyl-1,3,2-benzodioxaborole serves as an effective coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

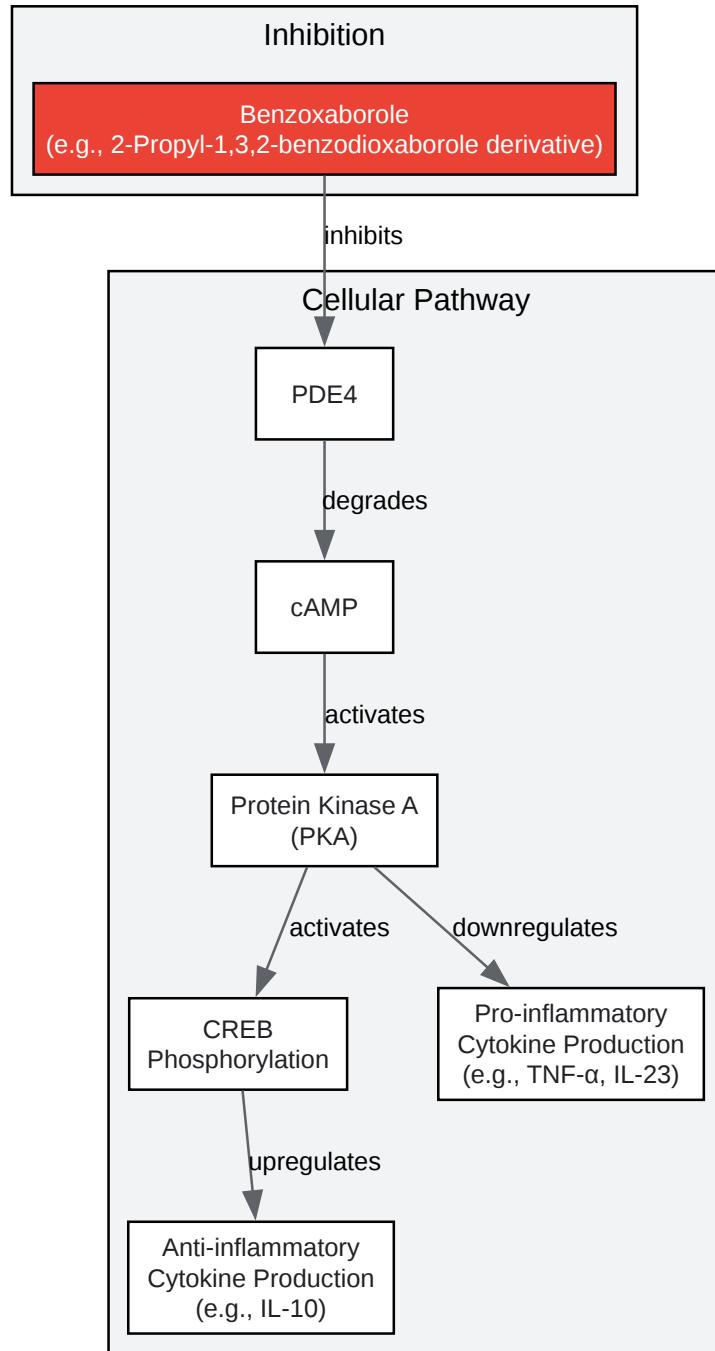
Biological Activity and Potential in Drug Development

The benzoxaborole and related benzodioxaborole scaffolds have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific studies on **2-Propyl-1,3,2-benzodioxaborole** are limited, the broader class of compounds has shown promise in several therapeutic areas.

Anti-inflammatory Activity via PDE4 Inhibition

Benzoxaboroles have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.^{[6][7][8]} By inhibiting PDE4, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as TNF- α , IL-23, and IL-17.^[6] This mechanism of action is central to the therapeutic effect of the FDA-approved drug crisaborole for atopic dermatitis.^[8]

Simplified Signaling Pathway of PDE4 Inhibition by Benzoxaboroles

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Caption: The inhibitory effect of benzoxaboroles on the PDE4 signaling pathway.

Anticancer Potential

Several studies have highlighted the potential of benzoxaborole derivatives as anticancer agents.^{[9][10][11]} The proposed mechanisms of action are varied and include the induction of apoptosis and cell cycle arrest.^{[9][10][11]} For instance, certain benzoxaboroles have been shown to cause G2/M phase cell cycle arrest in ovarian cancer cells, leading to apoptosis.^[9] The specific molecular targets for these anticancer effects are an active area of research.

Conclusion

2-Propyl-1,3,2-benzodioxaborole is a versatile chemical entity with established utility in organic synthesis and promising potential in the development of novel therapeutics. Its straightforward synthesis and predictable reactivity in cross-coupling reactions make it a valuable building block for chemists. Furthermore, the biological activities associated with the benzodioxaborole core, particularly in the realms of inflammation and oncology, underscore its significance for further investigation in drug discovery programs. Future research will likely focus on elucidating the specific biological targets of its derivatives and optimizing their pharmacological profiles.

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